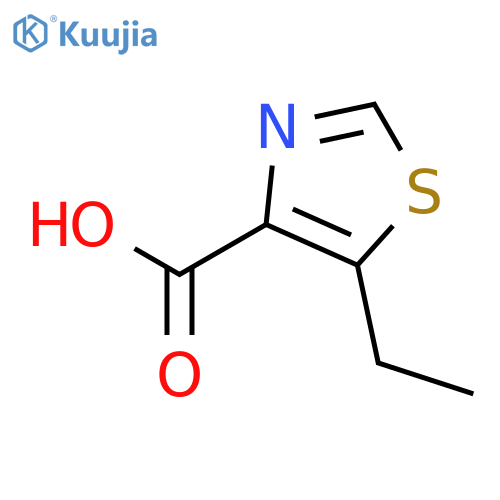

Cas no 864437-40-1 (5-ethyl-1,3-thiazole-4-carboxylic acid)

5-ethyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-4-Thiazolecarboxylic acid

- 4-Thiazolecarboxylicacid, 5-ethyl-

- 5-Ethyl-1,3-thiazole-4-carboxylic acid

- EN300-1458229

- 864437-40-1

- 5-ETHYLTHIAZOLE-4-CARBOXYLICACID

- 5-ETHYLTHIAZOLE-4-CARBOXYLIC ACID

- SCHEMBL755989

- CS-0456492

- DTXSID90669226

- 5-ethyl-1,3-thiazole-4-carboxylic acid

-

- MDL: MFCD16878568

- インチ: InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)

- InChIKey: QIQDSRGAGHUIID-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C(=O)O)N=CS1

計算された属性

- せいみつぶんしりょう: 157.01974964g/mol

- どういたいしつりょう: 157.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 78.4Ų

5-ethyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458229-0.25g |

5-ethyl-1,3-thiazole-4-carboxylic acid |

864437-40-1 | 95% | 0.25g |

$792.0 | 2023-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8436-10G |

5-ethyl-1,3-thiazole-4-carboxylic acid |

864437-40-1 | 95% | 10g |

¥ 18,711.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8436-100MG |

5-ethyl-1,3-thiazole-4-carboxylic acid |

864437-40-1 | 95% | 100MG |

¥ 937.00 | 2023-04-13 | |

| Enamine | EN300-1458229-100mg |

5-ethyl-1,3-thiazole-4-carboxylic acid |

864437-40-1 | 95.0% | 100mg |

$554.0 | 2023-09-29 | |

| A2B Chem LLC | AC21235-50mg |

5-Ethyl-4-thiazolecarboxylic acid |

864437-40-1 | 95% | 50mg |

$483.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527159-1g |

5-Ethylthiazole-4-carboxylic acid |

864437-40-1 | 98% | 1g |

¥5613.00 | 2024-04-28 | |

| 1PlusChem | 1P004RBN-100mg |

4-Thiazolecarboxylicacid, 5-ethyl- |

864437-40-1 | 95% | 100mg |

$741.00 | 2025-02-21 | |

| 1PlusChem | 1P004RBN-500mg |

4-Thiazolecarboxylicacid, 5-ethyl- |

864437-40-1 | 95% | 500mg |

$1600.00 | 2025-02-21 | |

| A2B Chem LLC | AC21235-100mg |

5-Ethyl-4-thiazolecarboxylic acid |

864437-40-1 | 95% | 100mg |

$619.00 | 2024-04-19 | |

| 1PlusChem | 1P004RBN-1g |

4-Thiazolecarboxylicacid, 5-ethyl- |

864437-40-1 | 95% | 1g |

$2032.00 | 2025-02-21 |

5-ethyl-1,3-thiazole-4-carboxylic acid 関連文献

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

5-ethyl-1,3-thiazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 5-ethyl-1,3-thiazole-4-carboxylic acid (CAS No. 864437-40-1): Properties, Applications, and Industry Insights

5-ethyl-1,3-thiazole-4-carboxylic acid (CAS 864437-40-1) is a specialized heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 5-position and a carboxylic acid moiety at the 4-position. This structure endows it with unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science. The compound's molecular formula C6H7NO2S and molecular weight 157.19 g/mol align with its role as a building block for more complex molecules.

Recent advancements in drug discovery have heightened interest in thiazole derivatives due to their bioactivity profiles. Researchers are exploring 5-ethyl-1,3-thiazole-4-carboxylic acid as a precursor for kinase inhibitors and antimicrobial agents, particularly in addressing antibiotic resistance—a top concern in global health forums. Its carboxylic acid functional group allows for versatile derivatization, enabling covalent conjugation with other pharmacophores via amide or ester linkages.

In material science, this compound contributes to the development of organic semiconductors and coordination polymers. The thiazole ring's electron-rich nature facilitates π-π stacking interactions, while the ethyl substituent modulates solubility—a critical factor for solution-processable electronic materials. Industry reports highlight its experimental use in OLED dopants and photovoltaic additives, aligning with renewable energy trends.

Synthetic methodologies for CAS 864437-40-1 typically involve cyclization of α-haloketones with thioamides or modifications of pre-formed thiazole rings. Optimization of green chemistry protocols—such as catalyst-free reactions or aqueous-phase synthesis—has become a research focus, responding to environmental regulations and the sustainability demands of ESG-conscious manufacturers.

Analytical characterization of 5-ethyl-1,3-thiazole-4-carboxylic acid employs HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Its pKa value (approximately 3.5) influences formulation strategies, particularly in prodrug design where pH-dependent release mechanisms are desired. Storage recommendations emphasize protection from moisture due to the carboxylic acid's hygroscopicity.

The compound's commercial availability through specialty chemical suppliers has expanded with the growth of contract research organizations (CROs). Pricing trends reflect fluctuations in sulfur-containing raw materials, a topic frequently queried in procurement discussions. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous research chemical when handled according to GHS guidelines.

Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for gas storage and as a flavor enhancer intermediate—though the latter requires rigorous safety evaluation. Patent analysis reveals growing IP activity around thiazole-4-carboxylate derivatives, particularly in biodegradable polymer compositions addressing plastic waste concerns.

Future research directions may explore enantioselective synthesis routes to access optically active forms, given the increasing importance of chirality in precision medicine. Computational studies predicting its ADMET properties could further unlock its potential in life sciences, while flow chemistry approaches might improve production scalability for industrial applications.

864437-40-1 (5-ethyl-1,3-thiazole-4-carboxylic acid) 関連製品

- 81569-45-1(Methyl 5-ethylthiazole-4-carboxylate)

- 864437-41-2(5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid)

- 2229010-20-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine)

- 2137692-27-2(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-)

- 2229243-29-0(4-(2,3-dihydro-1H-inden-1-yl)butanal)

- 924857-42-1(3-(8-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid)

- 66608-94-4(3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea)

- 169205-87-2(N4-(3-bromophenyl)quinazoline-4,6,7-triamine)

- 4950-46-3(3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione)

- 203861-18-1(1-(trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide)